molecular formula C10H13FO B14044775 alpha-Ethyl-2-fluoro-5-methylbenZenemethanol

alpha-Ethyl-2-fluoro-5-methylbenZenemethanol

Katalognummer: B14044775
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: BHKBTHCGINZALZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Ethyl-2-fluoro-5-methylbenZenemethanol is an organic compound with the molecular formula C₁₀H₁₃FO and a molecular weight of 168.21 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a fluorine atom, an ethyl group, and a methyl group attached to a benzene ring.

Vorbereitungsmethoden

The synthesis of alpha-Ethyl-2-fluoro-5-methylbenZenemethanol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Analyse Chemischer Reaktionen

Alpha-Ethyl-2-fluoro-5-methylbenZenemethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Alpha-Ethyl-2-fluoro-5-methylbenZenemethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of alpha-Ethyl-2-fluoro-5-methylbenZenemethanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect pathways involved in cellular processes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Alpha-Ethyl-2-fluoro-5-methylbenZenemethanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H13FO

Molekulargewicht

168.21 g/mol

IUPAC-Name

1-(2-fluoro-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6,10,12H,3H2,1-2H3

InChI-Schlüssel

BHKBTHCGINZALZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(C=CC(=C1)C)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.